2-amino-4-cyclohexyl-N-methylbutanamide
Description
Contextualization within the Butanamide Class of Molecules
2-amino-4-cyclohexyl-N-methylbutanamide is a derivative of butanamide. Butanamides are themselves a subset of amides, which are organic compounds characterized by a carbonyl group linked to a nitrogen atom. The butanamide structure specifically indicates a four-carbon chain as the backbone of the molecule.
The defining features of this compound within this class are the substituents attached to the butanamide core:
An amino group (-NH2) at the second carbon position (alpha-carbon). This makes it an alpha-amino amide.
A cyclohexyl group attached to the fourth carbon position. This bulky, non-aromatic ring influences the molecule's steric and lipophilic properties.
A methyl group (-CH3) attached to the nitrogen atom of the amide group, making it a secondary amide.
These features combine to create a chiral molecule with specific three-dimensional and chemical properties that can be exploited in organic synthesis.
| Feature | Description |
| Parent Structure | Butanamide |
| Key Functional Groups | Amide, Amine |
| Substituents | Cyclohexyl, Methyl |
| Classification | Alpha-amino amide, Secondary amide |
Historical Overview of Relevant Amide-Containing Compounds in Research
The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, second only to the carbon-carbon bond in its importance for the structure of life. The historical significance of amide-containing compounds is vast and underpins much of modern medicinal chemistry.
Historically, the synthesis of the amide bond was a pivotal development in organic chemistry. Early methods often required harsh conditions. However, the discovery of coupling reagents in the mid-20th century revolutionized the formation of amide bonds, allowing for the synthesis of complex peptides and other amide-containing molecules under milder conditions.
Many groundbreaking therapeutic agents are built around an amide framework. For instance, the discovery of penicillin in the 1920s and its subsequent development revealed a beta-lactam, a cyclic amide, as the core of its antibacterial activity. This discovery spurred decades of research into amide-containing antibiotics.
Furthermore, the development of countless other drugs, from local anesthetics to complex enzyme inhibitors, has relied on the stability and hydrogen-bonding capabilities of the amide group to ensure proper interaction with biological targets. The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor are critical for molecular recognition in biological systems.
Significance and Research Rationale for this compound Studies
The specific research interest in this compound lies in its utility as a synthetic intermediate, particularly in the field of medicinal chemistry. While this compound itself is not typically the final product with biological activity, its structural components make it a valuable building block for creating more complex molecules that are designed to interact with biological targets.
One documented application of this compound is in the synthesis of novel kinase inhibitors. uni-frankfurt.de Specifically, it has been used as a reagent in the development of inhibitors for p38 MAPK and DDR kinases. uni-frankfurt.de In this context, the compound serves as a scaffold to which other chemical moieties are attached.
The rationale for using this particular building block can be broken down by its structural features:
The Amino Group: This primary amine provides a reactive handle for forming new bonds, often amide or other linkages, to connect it to a larger molecular framework.
The Cyclohexyl Group: This non-polar, bulky group can be crucial for fitting into specific hydrophobic pockets of enzymes. In drug design, a cyclohexyl group is often used to increase lipophilicity, which can influence a drug's absorption and distribution in the body. It also provides a rigid scaffold that can help to lock the molecule into a desired conformation for optimal binding to its target.
The N-methylbutanamide Moiety: The amide group itself is a key structural element in many enzyme inhibitors, often mimicking the peptide bonds of natural substrates. The methyl group on the nitrogen can fine-tune the electronic and steric properties of the amide.
In the synthesis of kinase inhibitors, for example, the amino group of this compound can be reacted with a carboxylic acid on another molecule to form a new amide bond, linking the cyclohexyl-containing fragment to the rest of the inhibitor. uni-frankfurt.de This fragment can then occupy a specific binding pocket on the target kinase.
Properties
IUPAC Name |
2-amino-4-cyclohexyl-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGCBMHBSGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis of 2-Amino-4-cyclohexyl-N-methylbutanamide
The chemical synthesis of this compound can be approached through established pathways common in peptide and medicinal chemistry. These methods typically involve the coupling of a protected amino acid precursor with an amine.
The synthesis of this compound fundamentally relies on the formation of an amide bond between the carboxylic acid of 2-amino-4-cyclohexylbutanoic acid and methylamine (B109427). Due to the presence of a reactive amino group on the amino acid, a protecting group strategy is essential to prevent self-polymerization and other side reactions. A common approach involves the use of an N-protected amino acid, such as with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
The general synthetic route can be outlined as follows:
Protection: The amino group of 2-amino-4-cyclohexylbutanoic acid is protected.
Activation: The carboxylic acid group of the N-protected amino acid is activated to facilitate nucleophilic attack by the amine.
Coupling: The activated carboxylic acid is reacted with methylamine to form the N-methylamide.
Deprotection: The protecting group is removed from the amino group to yield the final product.
A variety of coupling reagents can be employed for the amide bond formation, each with its own set of reaction conditions. The choice of reagent can be critical, especially when dealing with potentially sterically hindered substrates. rsc.org
| Coupling Reagent | Activating Agent | Solvent | Base | Typical Reaction Time |
| HATU | N/A | DMF, NMP | DIPEA, TEA | 1-4 hours |
| HBTU/TBTU | N/A | DMF, DCM | DIPEA, TEA | 1-4 hours |
| EDC/DCC | HOBt, HOAt | DMF, DCM | N/A | 12-24 hours |
| T3P | N/A | Ethyl Acetate, THF | Pyridine, TEA | 2-6 hours |
This table presents a summary of common coupling reagents and conditions applicable to amide bond synthesis.
For instance, the use of a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a widely adopted method for efficient amide bond formation with minimal side reactions. jpt.com
The this compound molecule contains a stereocenter at the alpha-carbon, making stereoselective synthesis crucial for obtaining enantiomerically pure compounds. Several strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For instance, the synthesis could start from L- or D-homocyclohexylalanine (2-amino-4-cyclohexylbutanoic acid). clearsynth.comnih.gov
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For example, asymmetric hydrogenation of a suitable prochiral precursor can establish the desired stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
One potential stereoselective route could involve the asymmetric amination of a chiral enolate derived from a cyclohexyl-containing carboxylic acid derivative.
Optimizing the synthetic yield and purity of this compound involves careful consideration of several factors. The presence of a bulky cyclohexyl group can introduce steric hindrance, potentially slowing down the coupling reaction and leading to incomplete conversion or side reactions. acs.orgnih.gov
Strategies for optimization include:
Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents such as HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be necessary to achieve high yields. jpt.comresearchgate.net
Reaction Conditions: Adjusting the temperature, reaction time, and concentration of reactants can significantly impact the outcome. For difficult couplings, extended reaction times or elevated temperatures may be required. rsc.org
Double Coupling: In cases of incomplete reaction, a second addition of the activated amino acid and coupling reagents can be performed to drive the reaction to completion. biotage.com
Purification Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for purifying the final product to a high degree of purity. Crystallization can also be an effective method for obtaining pure, crystalline material.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Coupling Reagent | EDC/HOBt | HATU/DIPEA | T3P |
| Temperature | Room Temp | Room Temp | 50°C |
| Reaction Time | 24 hours | 2 hours | 4 hours |
| Observed Yield | Moderate | High | Good |
| Observed Purity | Good | Excellent | Good |
This table illustrates a hypothetical optimization study for the coupling step, showing how different conditions can affect yield and purity.
Derivatization Strategies for Analog Development
The development of analogs of this compound can be achieved through various derivatization strategies, focusing on the modification of the amide linkage and the cyclohexyl moiety.
The N-methylamide linkage is a key functional group that can be modified to explore structure-activity relationships.
N-Alkylation/Arylation: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. This can be achieved through standard N-alkylation reactions.
Replacement of the Amide Bond: The entire amide bond can be replaced with bioisosteres such as esters, ketones, or reversed amides to alter the compound's chemical properties and metabolic stability.
Introduction of Additional Functional Groups: The methyl group on the amide nitrogen can be replaced with functionalized alkyl chains, for example, containing hydroxyl, amino, or carboxylic acid groups, to introduce new interaction points. acs.orgscielo.org.mx
The cyclohexyl group offers a scaffold for a wide range of structural modifications to explore its role in biological activity.
Introduction of Substituents: The cyclohexyl ring can be functionalized with various substituents, such as hydroxyl, amino, or halogen groups, at different positions. This can be achieved through C-H functionalization or by starting with pre-functionalized cyclohexyl building blocks. acs.org
Ring Size Modification: The cyclohexyl ring can be replaced with other cyclic structures, such as cyclopentyl or cycloheptyl rings, to investigate the impact of ring size on activity.
Introduction of Heteroatoms: One or more carbon atoms in the cyclohexyl ring can be replaced with heteroatoms like oxygen or nitrogen to create heterocyclic analogs. researchgate.net
Aromatization: The cyclohexyl ring can be replaced with a phenyl ring to explore the importance of the aliphatic nature of the side chain.
These derivatization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, facilitating the development of analogs with improved properties.
Alterations to the Amino Acid Side Chain
Modifications to the amino acid side chain of molecules like this compound are crucial for developing analogs with tailored properties. The cyclohexyl group, in particular, offers a lipophilic and sterically bulky moiety that can be a target for various chemical transformations. While specific research on the direct alteration of the cyclohexyl group in this compound is not extensively documented in publicly available literature, general principles of amino acid side chain modification can be applied.
These alterations can be broadly categorized and are presented in the table below:
| Modification Strategy | Potential Reagents and Conditions | Anticipated Outcome | Illustrative Transformation (General) |
| Introduction of Functional Groups | Oxidation (e.g., using KMnO4, RuCl3/NaIO4) | Introduction of hydroxyl or keto groups on the cyclohexyl ring. | Cyclohexyl → Hydroxycyclohexyl or Oxocyclohexyl |
| Ring Contraction/Expansion | Rearrangement reactions (e.g., Demjanov rearrangement precursors) | Alteration of the cycloalkane ring size to cyclopentyl or cycloheptyl. | Cyclohexylmethyl → Cyclopentyl or Cycloheptyl |
| Aromatization | Dehydrogenation (e.g., using Pd/C at high temperatures) | Conversion of the cyclohexyl ring to a phenyl ring. | Cyclohexyl → Phenyl |
| Substitution on the Cyclohexyl Ring | Free-radical halogenation followed by nucleophilic substitution | Introduction of various substituents (e.g., -F, -Cl, -Br, -CN, -OR) at different positions on the ring. | Cyclohexyl → Halogeno- or Alkoxy-cyclohexyl |
These modifications would yield a library of derivatives with varied polarity, steric hindrance, and electronic properties, which could be valuable in structure-activity relationship (SAR) studies.
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers sophisticated tools for the construction and modification of complex molecules like this compound.
The structural features of this compound make it an interesting building block for peptidomimetics, which are compounds designed to mimic the structure and function of peptides. The incorporation of non-proteinogenic amino acids with bulky side chains like cyclohexylalanine (a closely related structure) has been shown to enhance the metabolic stability and receptor affinity of bioactive peptides. nih.gov For instance, the introduction of L-cyclohexylalanine into apelin-analogues has resulted in metabolically stable compounds with potent activity at the apelin receptor. nih.gov
Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, represent another class of peptidomimetics. This modification can confer resistance to enzymatic degradation. While direct integration of this compound into an azapeptide is not described, the synthesis of aza-amino acid precursors with similar bulky side chains is a known strategy to enhance the therapeutic potential of peptides.
Chemoselective functionalization refers to the selective reaction of one functional group in the presence of others. In a molecule like this compound, which possesses a primary amine, a secondary amide, and a cyclohexyl ring, chemoselective reactions are essential for precise molecular editing.
Key chemoselective strategies could include:
N-alkylation of the primary amine: This can be achieved using reductive amination or by direct alkylation with an alkyl halide under controlled conditions to avoid reaction at the less nucleophilic amide nitrogen.
Modification of the N-methyl amide: While generally less reactive, the amide bond can be subjected to hydrolysis under harsh conditions or potentially modified through specialized catalytic processes.
Functionalization of the cyclohexyl C-H bonds: Recent advances in C-H activation chemistry could, in principle, allow for the direct and selective introduction of functional groups onto the cyclohexyl ring, although this remains a challenging area of research.
The table below summarizes potential chemoselective reactions for this molecule.
| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Product |
| Primary Amine (-NH2) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-alkylated derivative |
| Primary Amine (-NH2) | Acylation | Acid chloride/anhydride, Base | N-acylated derivative |
| N-methyl Amide (-CONHCH3) | Hydrolysis | Strong acid or base, heat | 2-amino-4-cyclohexylbutanoic acid |
These advanced synthetic methods provide a powerful toolkit for the diversification of the this compound scaffold, enabling the synthesis of novel derivatives for various scientific investigations.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods have been instrumental in mapping the molecular connectivity and vibrational characteristics of 2-amino-4-cyclohexyl-N-methylbutanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopic analyses have been pivotal in confirming the molecular structure of this compound. While specific spectral data for this exact compound is not widely published, analogous structures containing cyclohexyl and N-methylbutanamide moieties provide a basis for expected chemical shifts.
In a typical ¹H NMR spectrum, the protons of the cyclohexyl ring would exhibit complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The protons on the butane (B89635) chain would show distinct signals, with the methine proton adjacent to the amino group appearing as a multiplet. The N-methyl group protons would likely present as a doublet due to coupling with the adjacent amide proton, a characteristic feature observed in similar N-methylamides.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate significantly downfield, typically in the range of 170-180 ppm. The carbons of the cyclohexyl ring would appear in the 25-45 ppm range, while the carbons of the butanamide chain and the N-methyl group would have characteristic shifts aiding in the complete assignment of the carbon skeleton.
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Cyclohexyl-H | 1.0 - 2.0 | 25 - 45 |
| Butanamide-CH₂ | 1.2 - 1.8 | 20 - 40 |
| Butanamide-CH | ~3.0 - 3.5 | 50 - 60 |
| NH₂ | Broad singlet | - |
| N-CH₃ | ~2.7 (d) | ~26 |
| NH (amide) | Broad singlet | - |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Vibrational Spectroscopic Studies (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in this compound.
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear as broad bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and butyl groups would be observed just below 3000 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is anticipated around 1640 cm⁻¹. The N-H bending vibration (Amide II band) would likely be found near 1550 cm⁻¹.
FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations of the cyclohexane (B81311) ring and the butanamide backbone would be prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine/amide) | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=O (amide) | Amide I Stretch | ~1640 |
Solid-State Structural Determination
To gain a definitive understanding of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard.
X-ray Crystallographic Analysis
Although a specific crystal structure for this compound is not publicly available, X-ray crystallographic analysis of similar molecules reveals key structural features. Such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The amino group and the amide N-H group would be expected to act as hydrogen bond donors, while the carbonyl oxygen would be a hydrogen bond acceptor, leading to the formation of extended networks in the solid state.
Conformational Dynamics and Geometric Preferences
Analysis of Amide Bond Geometry and Rotational Barriers
The amide bond in this compound possesses partial double bond character due to resonance, which restricts rotation around the C-N bond. This can lead to the existence of cis and trans isomers, with the trans conformation being generally more stable. Dynamic NMR studies on related N-methylamides have been used to determine the rotational barriers. The energy barrier for this rotation is typically in the range of 15-20 kcal/mol, which is high enough to allow for the observation of distinct signals for the two conformers at low temperatures. The specific geometry and rotational barrier for this compound would be influenced by the steric bulk of the cyclohexylbutyl substituent.
Conformational States of the Cyclohexyl Ring
The conformational flexibility of the cyclohexyl ring is a cornerstone of stereochemistry, profoundly influencing the physical and chemical properties of cyclohexyl-containing compounds. The six-membered ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of this compound, the bulky butanamide substituent can exist in either an axial or an equatorial position.
The chair conformation exists as two rapidly interconverting isomers at room temperature. The substituent group can occupy either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which is in the approximate plane of the ring. The relative stability of these two conformers is dictated by steric interactions. Generally, a substituent prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial interaction.
Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in experimentally determining the preferred conformation. Specifically, the coupling constants between adjacent protons on the cyclohexyl ring, particularly the vicinal coupling constants (³J), are highly dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons, allowing for the determination of the substituent's orientation.
Table 1: Predicted NMR Spectroscopic Data for Conformational Analysis of the Cyclohexyl Ring in this compound
| Parameter | Predicted Value for Equatorial Conformer | Predicted Value for Axial Conformer | Rationale |
| ³J(H1ax, H2ax) | ~10-13 Hz | ~2-5 Hz | Dihedral angle of ~180° in equatorial conformer leads to a large coupling constant. |
| ³J(H1ax, H2eq) | ~2-5 Hz | ~2-5 Hz | Dihedral angle of ~60° results in a smaller coupling constant. |
| Chemical Shift of H1 | Downfield | Upfield | The anisotropic effect of the substituent can influence the chemical shift. |
Note: The values presented in this table are hypothetical and based on general principles of conformational analysis of substituted cyclohexanes. Actual experimental values may vary.
Stereochemical Investigations
The presence of a chiral center at the second carbon of the butanamide chain (the α-carbon) in this compound means that the molecule can exist as a pair of enantiomers, (R)- and (S)-isomers. Furthermore, the substitution pattern on the cyclohexyl ring can lead to cis/trans isomerism if another substituent is present, although in this specific molecule, only the butanamide group is a substituent on the cyclohexane ring, attached at the 4-position. Therefore, the primary stereochemical consideration for this molecule is the chirality at the α-carbon.
The synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties. Techniques such as chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, are commonly employed for this purpose.
The absolute configuration of the separated enantiomers can be determined using various methods. X-ray crystallography of a single crystal of one enantiomer provides an unambiguous determination of its three-dimensional structure. researchgate.net Chiroptical techniques such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD) can also be used to distinguish between enantiomers and, through comparison with known compounds or theoretical calculations, assign the absolute configuration.
The stereochemical purity of a sample, or its enantiomeric excess (ee), is a critical parameter and can be determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent.
Table 2: Potential Stereochemical Properties and Analytical Methods
| Property | Description | Analytical Technique(s) |
| Enantiomers | (R)-2-amino-4-cyclohexyl-N-methylbutanamide and (S)-2-amino-4-cyclohexyl-N-methylbutanamide | Chiral HPLC, Chiral GC |
| Optical Rotation | The extent to which an enantiomer rotates the plane of polarized light. | Polarimetry |
| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | X-ray Crystallography, CD Spectroscopy, ORD |
| Enantiomeric Excess | A measure of the purity of a chiral sample. | Chiral Chromatography, NMR with Chiral Additives |
Note: This table outlines the expected stereochemical properties and the standard analytical methods used for their investigation.
Computational and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to solve the electronic Schrödinger equation for a given arrangement of atomic nuclei. nih.gov These methods provide fundamental information about the electronic structure and energy of a molecule.
Ab initio ("from the beginning") methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using experimental data as input. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure but often requires more advanced techniques to achieve high accuracy. wikipedia.org
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgsynopsys.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its spatially dependent electron density. stmjournals.comacs.org
A DFT study of 2-amino-4-cyclohexyl-N-methylbutanamide would typically involve:
Geometry Optimization: Finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.
Electronic Property Calculation: Determining key electronic descriptors from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity.
Electron Density and Electrostatic Potential Mapping: Visualizing the distribution of electrons in the molecule. The molecular electrostatic potential (MEP) map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about intermolecular interactions.
The illustrative data below shows the type of information that would be generated from such a study.
| Property | Description | Potential Insight for this compound |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a baseline for comparing the stability of different conformers or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; a higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; a lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Provides information on how the molecule would interact with polar solvents and other polar molecules. |
DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. Comparing the calculated spectrum with an experimental one can help assign specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govacs.org These calculations determine the magnetic shielding tensor for each nucleus. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org This predictive power is a powerful tool for structural elucidation of novel compounds. bohrium.com
An illustrative table of predicted spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Atom |
| IR Frequency (cm⁻¹) | ~1650 | C=O stretch (amide) |
| IR Frequency (cm⁻¹) | ~3300 | N-H stretch (amine/amide) |
| ¹³C NMR Shift (ppm) | ~175 | C=O (amide carbonyl) |
| ¹H NMR Shift (ppm) | ~2.7 | N-CH₃ (methyl on amide nitrogen) |
Molecular Modeling and Simulation
While quantum chemical calculations provide a static picture of a molecule's lowest-energy state, molecular modeling and simulation techniques explore its flexibility and dynamic behavior over time.
Molecules with multiple rotatable single bonds, like this compound, can exist as a multitude of different spatial arrangements, or conformers. uci.edu Conformational analysis aims to identify the set of low-energy conformers (the conformational ensemble) that are significantly populated at a given temperature. nih.gov
Various algorithms can be used to explore the potential energy surface and find these stable conformers:
Systematic Search: Rotates each specified bond by a defined increment, optimizing the geometry at each step. This can be computationally exhaustive for molecules with many rotatable bonds.
Stochastic/Monte Carlo Search: Randomly changes torsional angles, followed by energy minimization. This method can efficiently sample a wide range of conformational space. uci.edufrontiersin.org
For each stable conformer found, properties such as the relative energy, dipole moment, and key dihedral angles are calculated. The relative populations of these conformers can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in a bulk sample.
The following table illustrates how results from a conformational analysis might be presented.
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (e.g., Cα-Cβ-Cγ-Cδ) |
| 1 | 0.00 | 65.2 | 178.5° (anti) |
| 2 | 0.85 | 20.1 | -65.2° (gauche) |
| 3 | 1.10 | 14.7 | 68.9° (gauche) |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. vutbr.cz By solving Newton's equations of motion for a system of interacting particles, MD generates a trajectory that describes how the positions and velocities of the atoms evolve. rsc.orgarchie-west.ac.uk This provides a detailed, atomistic view of the molecule's dynamic behavior. acs.org
An MD simulation of this compound, typically in an explicit solvent like water to mimic physiological conditions, could reveal:
Conformational Flexibility: How the molecule transitions between different conformations over time.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's amine and amide groups and the surrounding water molecules.
Theoretical Studies of Reactivity and Interaction Potentials
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness, allowing for the prediction of a molecule's reactivity. rsc.orgresearchgate.net Several global and local reactivity descriptors can be calculated to understand the chemical behavior of this compound. acs.orgresearchgate.net
Global Reactivity Descriptors: These values describe the reactivity of the molecule as a whole. They are typically derived from the energies of the HOMO and LUMO. Important descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). scielo.org.mx
Local Reactivity Descriptors: These indices are used to identify the most reactive sites within a molecule. The Fukui function, for example, indicates which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species).
These theoretical studies can predict how this compound might interact with other molecules, such as biological receptors or other chemical reagents, by identifying its most reactive centers.
An illustrative table of conceptual DFT descriptors is provided below.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Pharmacophore Elements within 2-Amino-4-cyclohexyl-N-methylbutanamide
The molecular architecture of this compound can be deconstructed into three primary components: the 2-amino group, the 4-cyclohexyl group, and the N-methylbutanamide moiety. Each of these fragments plays a distinct role in the molecule's pharmacological profile.
The primary amino group at the second position is a critical feature, characteristic of alpha-amino acids and their derivatives. This group is typically involved in crucial binding interactions with biological receptors. nih.govlife-science-alliance.org The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the hydrogen atoms can act as hydrogen bond donors. thesciencehive.co.uk Furthermore, under physiological conditions, this amino group is often protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in vital electrostatic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, in the binding pocket of a target protein. rsc.org The precise orientation and charge of this group are fundamental for molecular recognition and the initiation of a biological response.
The cyclohexyl group, a bulky and lipophilic moiety, significantly influences the molecule's properties. In drug design, cyclohexyl groups are often used as bioisosteres for phenyl rings or tert-butyl groups. iris-biotech.de This substitution can enhance binding affinity by providing a better fit into hydrophobic pockets of a receptor. nih.gov The three-dimensional, non-planar structure of the cyclohexane (B81311) ring can lead to more extensive van der Waals interactions compared to a flat aromatic ring. iris-biotech.de Moreover, the incorporation of a cyclohexyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation, a common strategy to enhance the pharmacokinetic profile of a drug candidate. iris-biotech.denih.gov For instance, the replacement of aromatic amino acids with their cyclohexyl counterparts, like cyclohexylalanine, has been shown to be a valuable modification in the development of therapeutic peptides. acs.org
The N-methylbutanamide portion of the molecule introduces several important features. The amide bond itself is a key structural element in peptides and peptidomimetics, participating in hydrogen bonding that stabilizes the conformation of the molecule and its interaction with a receptor. thesciencehive.co.ukyoutube.com The N-methylation of the amide nitrogen, in particular, has profound effects on the compound's properties. This modification can:
Increase Proteolytic Stability: N-methylation prevents enzymatic cleavage by proteases, which often target the amide bond. This can prolong the biological half-life of the compound. researchgate.netnih.govresearchgate.net
Enhance Lipophilicity and Bioavailability: The addition of a methyl group generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. researchgate.netresearchgate.net
Influence Conformation: N-methylation restricts the conformational flexibility around the amide bond, which can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific target. researchgate.net
The butanamide portion provides a specific chain length and flexibility, which is important for positioning the cyclohexyl and amino groups correctly for optimal receptor interaction.
Comparative SAR with Related Chemical Scaffolds
To further elucidate the SAR of this compound, it is instructive to compare it with related chemical structures.
The N-methyl group on the amide is a key feature. SAR studies on other bioactive amide derivatives often show that the nature of the N-substituent is critical for activity. rsc.org For instance, in some series, small alkyl groups like methyl are optimal, while in others, larger or more complex substituents can either enhance or diminish activity. The specific impact of the N-methyl group in this compound would likely depend on the topology of the target's binding site.
| Amide Modification | Anticipated Effect on Activity | Rationale |
|---|---|---|
| N-H (unsubstituted) | Potentially decreased proteolytic stability and altered binding | The N-H can act as a hydrogen bond donor, which may be a critical interaction. However, it is also a site for enzymatic degradation. |
| N-Ethyl | Variable; could increase or decrease activity | A slightly larger alkyl group might provide better hydrophobic interactions but could also introduce steric hindrance. |
| N-Benzyl | Likely to significantly alter activity | A bulky aromatic group would drastically change the steric and electronic profile, potentially leading to a different binding mode or loss of activity. |
Amino acid derivatives with different side chains can provide insight into the importance of the cyclohexyl group. researchgate.net For example, replacing the cyclohexyl group with a phenyl group (as in a phenylalanine derivative) could either increase or decrease activity depending on whether the binding pocket favors a flat aromatic ring or a three-dimensional aliphatic one.
Peptoids, or oligomers of N-substituted glycines, are another relevant class of compounds for comparison. nih.gov In peptoids, the side chain is attached to the amide nitrogen rather than the alpha-carbon. nih.gov A peptoid analogue of this compound might have a cyclohexylmethyl group on the nitrogen of a glycine (B1666218) residue. Such a modification would significantly alter the backbone conformation and could lead to a different pharmacological profile. nih.gov Studies on peptoids have shown that the nature and position of the side chain are critical for their biological activity. nih.gov
| Structural Analogue | Key Difference | Potential Impact on SAR |
|---|---|---|
| Phenylalanine derivative | Aromatic phenyl group instead of cyclohexyl | May alter binding affinity depending on the hydrophobic pocket's shape and electronic requirements. |
| Leucine derivative | Branched alkyl side chain instead of cyclohexyl | Provides a different hydrophobic character and steric profile, likely affecting binding. |
| Peptoid analogue | Side chain on the amide nitrogen | Alters backbone conformation and flexibility, potentially leading to different receptor interactions and proteolytic stability. nih.gov |
Rational Design Principles for Modulating Molecular Interactions
The rational design of analogs of this compound is guided by established principles of medicinal chemistry that aim to optimize the compound's interaction with its biological target. These principles focus on systematically modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The key structural features of this compound that are amenable to modification include the cyclohexyl ring, the butanamide backbone, the primary amino group, and the N-methyl group. Structure-activity relationship (SAR) studies on related molecules have provided valuable insights into how alterations to these moieties can influence molecular interactions.
The cyclohexyl group, for instance, is a crucial lipophilic component that likely interacts with hydrophobic pockets within a target protein. nih.gov The size and conformational flexibility of this group can be modified to improve binding affinity. Replacing the cyclohexyl ring with other cyclic or aromatic structures can probe the spatial and electronic requirements of the binding site. For example, introducing substituents on the cyclohexyl ring can modulate both its steric bulk and electronic properties, potentially leading to more specific interactions.
The N-methyl group on the amide nitrogen can significantly impact the compound's properties. N-methylation can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. monash.edu However, it also removes a hydrogen bond donor, which could be detrimental if this interaction is critical for target binding. monash.edu The exploration of other N-alkyl substituents can help to fine-tune the balance between lipophilicity and hydrogen bonding potential.
The primary amino group and the amide linkage are key polar features that are likely involved in hydrogen bonding and electrostatic interactions with the target. The basicity of the amino group can be modulated through substitution to optimize these interactions. The amide bond's geometry and electronic properties are also critical. While the amide bond itself is generally a stable linkage, its conformation can be influenced by adjacent substituents.
Systematic modifications of these key structural elements, guided by computational modeling and in vitro screening, are central to the rational design of more potent and selective analogs. The following table summarizes some of the key rational design principles and their potential impact on the molecular interactions of this compound.
| Structural Moiety | Modification Strategy | Rationale and Potential Impact on Molecular Interactions |
| Cyclohexyl Ring | - Substitution (e.g., with alkyl, hydroxyl, or halogen groups)- Ring size variation (e.g., cyclopentyl, cycloheptyl)- Replacement with aromatic rings (e.g., phenyl) | - Modulate Hydrophobicity: Enhance or decrease lipophilicity to optimize binding and pharmacokinetic properties.- Probe Steric Constraints: Determine the optimal size and shape for fitting into the binding pocket.- Introduce New Interactions: Polar substituents could form additional hydrogen bonds. Aromatic rings could engage in π-π stacking. |
| N-Methyl Group | - Replacement with other N-alkyl groups (e.g., ethyl, propyl)- Demethylation (secondary amide)- Introduction of polar substituents on the alkyl chain | - Fine-tune Lipophilicity: Longer alkyl chains increase lipophilicity. monash.edu- Alter Hydrogen Bonding: A secondary amide can act as a hydrogen bond donor. monash.edu- Improve Metabolic Stability: Modifications can block sites of metabolism. |
| Primary Amino Group | - Alkylation or acylation- Modification of basicity through electronic effects of nearby substituents- Replacement with other functional groups (e.g., hydroxyl, guanidinyl) | - Modulate pKa: Optimize electrostatic interactions with the target.- Introduce New Binding Interactions: Different functional groups can form distinct types of bonds.- Alter Solubility and Pharmacokinetics: Changes to this polar group can significantly affect the molecule's overall properties. |
| Butanamide Backbone | - Altering the length of the alkyl chain- Introducing conformational constraints (e.g., through cyclization)- Substitution on the backbone | - Optimize Spatial Orientation: Adjusting the distance between the key functional groups can improve binding.- Reduce Conformational Flexibility: A more rigid molecule may have higher affinity and selectivity.- Introduce Additional Interaction Points: Substituents can form new contacts with the target. |
These rational design principles provide a framework for the systematic exploration of the chemical space around this compound to develop analogs with improved biological activity and drug-like properties.
Investigations into Biological Interactions and Mechanisms at a Molecular Level
Molecular Target Identification and Binding Characterization
The initial step in understanding the biological activity of a compound like 2-amino-4-cyclohexyl-N-methylbutanamide involves identifying its molecular targets and characterizing the nature of its binding. This process is fundamental to pharmacology and toxicology.
Ligand-Receptor Interaction Studies
There is no specific information available in the reviewed scientific literature detailing ligand-receptor interaction studies for this compound. Such studies would typically involve assays to determine if the compound binds to specific cellular receptors, and if so, to characterize the affinity and kinetics of this interaction.
Enzyme Inhibition and Activation Mechanisms
Currently, there are no publicly accessible research findings that describe the effects of this compound on enzyme activity. Investigations in this area would assess whether the compound acts as an inhibitor or activator of specific enzymes. The mechanism of any such interaction, whether competitive, non-competitive, or uncompetitive, would be a key area of focus.
Protein Binding Assays
Specific data from protein binding assays for this compound are not available in the public domain. These assays are crucial for determining the extent to which a compound binds to proteins in plasma and tissues, which can significantly influence its distribution and availability in the body.
Elucidation of Molecular Mechanisms of Action
Following target identification, research would focus on elucidating the precise molecular mechanisms through which the compound exerts its effects.
Modulation of Cellular Pathways and Signaling Cascades
There is a lack of published research on how this compound may modulate cellular pathways and signaling cascades. Understanding these interactions is essential to comprehend the compound's broader physiological or pathological effects.
Biophysical Characterization of Compound-Biomolecule Complexes
No biophysical characterization data for complexes formed between this compound and biological macromolecules are available in the current body of scientific literature. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to provide detailed structural information about these interactions.
Data Table: Research Findings on the Biological Interactions of this compound
| Area of Investigation | Research Findings |
| Ligand-Receptor Interaction | No data available |
| Enzyme Inhibition/Activation | No data available |
| Protein Binding | No data available |
| Cellular Pathway Modulation | No data available |
| Biophysical Characterization | No data available |
Cell-Based Assays for Biological Response (Excluding Clinical Outcomes)
Assessment of Cellular Function and Morphology
No research data detailing the effects of this compound on cellular function or morphology are currently available. Investigations into how this compound may alter cellular processes such as proliferation, viability, apoptosis, or its impact on cytoskeletal organization and organelle structure have not been reported in the reviewed scientific literature.
High-Content Screening for Phenotypic Changes
There are no published studies that have utilized high-content screening (HCS) to assess phenotypic changes in cells exposed to this compound. HCS assays, which allow for the multiparametric analysis of cellular phenotypes, have not been applied to this specific compound according to available records. Consequently, there is no data on its potential to induce specific cellular fingerprints or to be identified as a hit in any phenotypic screening campaigns.
Applications in Chemical Biology and Medicinal Chemistry Research
Utility as a Chemical Probe for Biological Systems
Due to the absence of specific research detailing the use of 2-amino-4-cyclohexyl-N-methylbutanamide as a chemical probe, a detailed analysis of its direct applications in this area cannot be provided at this time. Chemical probes are powerful tools for dissecting biological pathways, and the structural motifs within this compound suggest its potential for such development. The cyclohexyl group can facilitate interactions with hydrophobic pockets in proteins, while the amino and amide groups provide opportunities for hydrogen bonding. Future research may explore the derivatization of this scaffold with reporter tags or reactive groups to create probes for specific biological targets.
Role as a Building Block in the Design of Bioactive Molecules
The true strength of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. Its modular nature allows for its incorporation into larger structures, influencing their conformation, stability, and target-binding properties.
While no direct examples of peptide mimics or protein analogs incorporating this compound were found in the available literature, the structural features of the compound make it an intriguing candidate for such applications. The N-methylation of the amide bond can impart resistance to enzymatic degradation, a common challenge with peptide-based therapeutics. Furthermore, the cyclohexyl moiety can serve as a non-natural amino acid side chain, potentially leading to novel protein-protein interaction modulators. The principles of N-methylation in peptide design are well-established for enhancing stability and modulating conformation.
The core structure of this compound is amenable to a variety of chemical modifications, enabling scaffold diversification for the creation of compound libraries. The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The N-methyl group on the amide could potentially be replaced with other alkyl groups to further explore the structure-activity relationship. The cyclohexyl ring itself could be functionalized to introduce additional points of diversity. Such diversification strategies are fundamental to modern medicinal chemistry for the discovery of new lead compounds.
Contribution to Fundamental Understanding of Biological Processes
Currently, there is a lack of published research that specifically employs this compound to investigate and understand fundamental biological processes. The potential for this compound to contribute to this area would depend on the identification of a specific biological target and the subsequent development of derivatives that can selectively modulate its function. For instance, if a derivative were found to inhibit a particular enzyme, it could be used to study the downstream effects of that enzyme's activity in a cellular or organismal context.
Advancements in Drug Design and Discovery Methodologies
The unique structural components of this compound can contribute to the advancement of drug design and discovery methodologies by providing novel chemical space for exploration.
Combinatorial Chemistry Approaches
The structural framework of this compound, which is derived from the non-proteinogenic amino acid β-cyclohexylalanine, presents a versatile scaffold for the application of combinatorial chemistry. This approach allows for the systematic and rapid generation of a large library of analogs, enabling the exploration of the chemical space around this core structure for the identification of novel bioactive compounds. The primary points of diversification on the this compound scaffold are the primary amino group at the 2-position and the N-methyl group of the butanamide moiety.
Solid-phase synthesis is the predominant method for constructing combinatorial libraries from amino acid-based scaffolds. In a typical strategy, a protected form of 2-amino-4-cyclohexylbutanoic acid is anchored to a solid support, such as a resin. This immobilization facilitates the subsequent chemical transformations by simplifying the purification process to mere filtration and washing of the resin-bound compound.
One plausible combinatorial strategy involves the initial diversification of the C-terminus. The resin-bound protected 2-amino-4-cyclohexylbutanoic acid can be reacted with a diverse set of primary and secondary amines to generate a library of N-substituted amides. This "split-and-pool" synthesis approach allows for the creation of a vast number of unique compounds. In this method, the solid support is divided into multiple portions, and each portion is reacted with a different amine. The portions are then recombined, mixed, and split again for the next diversification step.
Following the diversification of the amide group, the protecting group on the α-amino group is removed. This newly exposed primary amine serves as the second point for introducing molecular diversity. A variety of chemical transformations can be employed at this stage. For instance, acylation with a library of carboxylic acids, sulfonyl chlorides, or isocyanates can be performed to generate a diverse set of N-acylated, N-sulfonylated, or N-ureido derivatives, respectively.
Another powerful technique for diversifying the amino group is reductive amination. This reaction involves treating the resin-bound amine with a library of aldehydes or ketones in the presence of a reducing agent. This method is highly efficient for generating a wide array of N-alkylated analogs.
The combination of these diversification strategies at both the C-terminus and the N-terminus of the 2-amino-4-cyclohexylbutanoic acid scaffold can lead to the generation of a large and structurally diverse library of compounds.
Table 1: Representative Building Blocks for C-Terminus Diversification (Amide Formation)
| Amine Class | Examples |
| Primary Alkylamines | Methylamine (B109427), Ethylamine, Isopropylamine, Cyclopropylamine |
| Primary Arylamines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline, 4-Pyridylamine |
| Secondary Amines | Dimethylamine, Pyrrolidine, Piperidine, Morpholine |
| Functionalized Amines | Ethanolamine, 2-(Aminomethyl)pyridine, Benzylamine |
Table 2: Representative Building Blocks for N-Terminus Diversification
| Reaction Type | Reagent Class | Examples |
| Acylation | Carboxylic Acids | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid |
| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | |
| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
| Urea Formation | Isocyanates | Methyl isocyanate, Phenyl isocyanate |
| Reductive Amination | Aldehydes | Formaldehyde, Acetaldehyde, Benzaldehyde |
| Ketones | Acetone, Cyclohexanone |
Detailed Research Findings:
While specific research focusing exclusively on the combinatorial synthesis of this compound libraries is not extensively documented in publicly available literature, the principles are well-established within the broader context of peptidomimetic and small molecule library synthesis. Studies on the solid-phase synthesis of N-substituted peptide amides have demonstrated the feasibility of creating diverse C-terminal amides from resin-bound amino acids. Similarly, extensive research in diversity-oriented synthesis (DOS) has showcased the utility of non-natural amino acids, including those with cyclic side chains like cyclohexylalanine, as starting points for generating structurally complex and diverse molecular libraries.
For instance, the synthesis of peptide tertiary amides (PTAs) through solid-phase reductive amination highlights a robust method for introducing diversity at the N-terminus. This approach is compatible with a wide range of amino acids and aldehydes, suggesting its applicability to the 2-amino-4-cyclohexylbutanamide scaffold. The resulting libraries of compounds can then be screened in high-throughput assays to identify molecules with desired biological activities, such as enzyme inhibition or receptor binding. The structural information gained from these screenings can then guide the synthesis of more focused, second-generation libraries to optimize the activity of the initial hits.
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning for Compound Discovery
The journey from a simple chemical structure to a viable drug candidate is traditionally long and fraught with high failure rates. However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this process. For a molecule like 2-amino-4-cyclohexyl-N-methylbutanamide, AI and ML can be instrumental in predicting its potential biological activities and guiding the synthesis of more potent and selective analogs.
Predictive Modeling: AI algorithms can be trained on vast datasets of known chemical compounds and their biological targets to predict the potential activities of novel molecules. By analyzing the structural features of this compound, ML models could generate hypotheses about its possible interactions with various proteins, such as enzymes or receptors. This in silico screening can prioritize which biological assays are most likely to yield significant results, saving considerable time and resources.
Generative Chemistry: Advanced AI, including variational autoencoders and reinforcement learning, can be employed in de novo drug design. cymitquimica.com These generative models can propose novel molecular structures based on a desired activity profile, using the scaffold of this compound as a starting point. This approach allows for the creative exploration of chemical space to design compounds with optimized potency and drug-like properties. achemblock.com
Table 1: Applications of AI/ML in the Future Study of this compound
| AI/ML Application | Description | Potential Impact |
| Target Identification | Analyzing biological data to suggest novel protein targets for the compound. | Accelerates the initial stages of research by focusing on relevant biological pathways. |
| Virtual Screening | Computationally screening large libraries of virtual compounds derived from the lead structure to identify promising candidates. | Reduces the number of compounds that need to be synthesized and tested experimentally. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. | Helps in the early identification of potential safety issues and improves the chances of clinical success. |
Expansion of Synthetic Scope to Novel Analog Classes
The core structure of this compound offers numerous possibilities for chemical modification. A systematic expansion of the synthetic scope to create novel analog classes is a crucial step in understanding its structure-activity relationship (SAR).
Combinatorial Chemistry: By systematically altering different parts of the molecule—the cyclohexyl ring, the butanamide backbone, and the N-methyl group—large libraries of analogs can be synthesized. For instance, replacing the cyclohexyl group with other cyclic or aromatic moieties could significantly impact the compound's binding affinity and selectivity for a biological target. Similarly, modifications to the butanamide chain length or the substituents on the amine and amide nitrogens can be explored.
Stereoselective Synthesis: The stereochemistry of the chiral center at the second carbon of the butanamide chain is likely to be critical for its biological activity. Developing stereoselective synthetic routes to produce enantiomerically pure forms of this compound and its analogs will be essential for elucidating the specific interactions with biological targets.
Exploration of Polypharmacology and Multi-Target Ligands
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. This approach can be particularly beneficial for complex diseases that involve multiple biological pathways.
Future research could investigate whether this compound or its derivatives exhibit a polypharmacological profile. This would involve screening the compound against a broad panel of biological targets to identify any off-target effects that could be therapeutically beneficial. If the compound shows affinity for multiple, disease-relevant targets, it could be optimized as a multi-target ligand, potentially leading to more effective and robust therapeutic outcomes.
Development of Advanced In Vitro Models for Biological Evaluation
To accurately assess the biological effects of this compound and its future analogs, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more closely mimic human physiology can provide more predictive data on efficacy and toxicity.
3D Cell Cultures: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better recapitulate the complex cellular interactions and microenvironment of tissues in vivo. nih.gov Testing novel compounds in these models can offer more reliable insights into their potential therapeutic effects and liabilities.
Organ-on-a-Chip Technology: Organ-on-a-chip systems are microfluidic devices that contain living cells in a continuously perfused microenvironment, mimicking the structure and function of human organs. nih.gov These platforms can be used to study the effects of this compound on various organs, providing valuable data on its pharmacokinetics and potential organ-specific toxicity. The use of these advanced models can help to reduce the reliance on animal testing in the preclinical stages of drug development. achmem.comguidechem.com
Multidisciplinary Collaboration in Chemical and Biological Research
The successful development of a novel therapeutic agent from a compound like this compound requires a highly collaborative and multidisciplinary approach. nih.gov
Chemistry-Biology Interface: Close collaboration between synthetic chemists and biologists is essential. bldpharm.com Chemists can design and synthesize novel analogs, while biologists can perform the biological evaluations to provide feedback for the next round of design and synthesis. This iterative cycle is a cornerstone of modern drug discovery.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the translation of basic scientific discoveries into new medicines. nih.gov Academic labs often excel in novel target discovery and mechanistic studies, while industry partners have the resources and expertise for large-scale screening, lead optimization, and clinical development. Such partnerships would be invaluable in exploring the full therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
